molecular formula C21H34O5 B1237107 PROSTAGLANDINS I2 METHYL ESTER CAS No. 61799-74-4

PROSTAGLANDINS I2 METHYL ESTER

Cat. No.: B1237107
CAS No.: 61799-74-4
M. Wt: 366.5 g/mol
InChI Key: HEPKWABQTOCTFQ-CXTOUWENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROSTAGLANDINS I2 METHYL ESTER, also known as prostacyclin methyl ester, is a synthetic derivative of prostacyclin (prostaglandin I2). Prostaglandins are a group of physiologically active lipid compounds derived from fatty acids. Prostaglandin I2 is known for its potent vasodilatory and anti-platelet aggregation properties, making it significant in cardiovascular research and therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of prostaglandin I2 methyl ester typically involves multiple steps, including the aldol reaction between a cyclopentanone enolate and a cyclopentenyl-acetaldehyde derivative . This process is followed by various oxidation and reduction steps to achieve the desired stereochemistry and functional groups.

Industrial Production Methods: Industrial production of prostaglandin I2 methyl ester often employs biocatalytic retrosynthesis. This method utilizes enzymes such as Baeyer–Villiger monooxygenase for stereoselective oxidation and ketoreductase for diastereoselective reduction . These enzymatic steps are crucial for achieving high yields and stereoselectivity under mild conditions.

Chemical Reactions Analysis

Types of Reactions: PROSTAGLANDINS I2 METHYL ESTER undergoes several types of chemical reactions, including:

    Oxidation: Conversion to various oxidized metabolites.

    Reduction: Formation of reduced derivatives.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of prostaglandin I2 methyl ester, which are often used in further synthetic applications .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: PROSTAGLANDINS I2 METHYL ESTER is unique due to its potent vasodilatory and anti-platelet aggregation properties, which are not as pronounced in other prostaglandins. This makes it particularly valuable in cardiovascular research and therapy .

Properties

CAS No.

61799-74-4

Molecular Formula

C21H34O5

Molecular Weight

366.5 g/mol

IUPAC Name

methyl (5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate

InChI

InChI=1S/C21H34O5/c1-3-4-5-8-15(22)11-12-17-18-13-16(26-20(18)14-19(17)23)9-6-7-10-21(24)25-2/h9,11-12,15,17-20,22-23H,3-8,10,13-14H2,1-2H3/b12-11+,16-9+/t15-,17+,18+,19+,20-/m0/s1

InChI Key

HEPKWABQTOCTFQ-CXTOUWENSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C\CCCC(=O)OC)/O2)O)O

SMILES

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)OC)O2)O)O

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)OC)O2)O)O

Pictograms

Irritant

Synonyms

PGI2 methyl ester
prostaglandin I2 methyl este

Origin of Product

United States

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